ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the 4-(4-methylphenyl) and 2-[(2E)-3-phenylprop-2-enamido] groups.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or modulation of neurotransmitter release.
Comparison with Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives:
Similar Compounds: Examples include ethyl 4-methoxybiphenyl-4-carboxylate and ethyl 4-(3-methoxyphenyl)benzoate.
Uniqueness: The unique combination of functional groups in ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21NO3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO3S/c1-3-27-23(26)21-19(18-12-9-16(2)10-13-18)15-28-22(21)24-20(25)14-11-17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25)/b14-11+ |
InChI Key |
UGVCLGAFTAQAQK-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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